5-Fluoro-4-iodo-2-methylaniline
Overview
Description
5-Fluoro-4-iodo-2-methylaniline is an organic compound with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-2-methylaniline typically involves a multi-step process starting from aniline. One common method includes the following steps:
Iodination: Aniline is reacted with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position, forming 4-iodoaniline.
Fluorination: The 4-iodoaniline is then subjected to a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position relative to the amino group.
Methylation: Finally, the methyl group is introduced at the ortho position relative to the amino group using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Fluoro-4-iodo-2-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methylaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: Lacks the fluorine and methyl groups, making it less versatile in certain reactions.
5-Fluoro-2-methylaniline: Lacks the iodine atom, which limits its use in coupling reactions.
2-Fluoro-4-iodoaniline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-Fluoro-4-iodo-2-methylaniline is unique due to the presence of both fluorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. The methyl group further enhances its versatility in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-4-iodo-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOKBJGPYYCNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856660 | |
Record name | 5-Fluoro-4-iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307306-08-7 | |
Record name | 5-Fluoro-4-iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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